molecular formula C16H21BrClNO5 B4077572 1-[2-(4-Bromo-2-chlorophenoxy)ethyl]azepane;oxalic acid

1-[2-(4-Bromo-2-chlorophenoxy)ethyl]azepane;oxalic acid

Cat. No.: B4077572
M. Wt: 422.7 g/mol
InChI Key: MANURHSSIXDJPI-UHFFFAOYSA-N
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Description

1-[2-(4-Bromo-2-chlorophenoxy)ethyl]azepane; oxalic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of an azepane ring attached to a phenoxyethyl group, which is further substituted with bromine and chlorine atoms. The presence of oxalic acid as a counterion adds to its chemical complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Bromo-2-chlorophenoxy)ethyl]azepane typically involves the reaction of 4-bromo-2-chlorophenol with 2-chloroethylazepane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the chloroethylazepane, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Bromo-2-chlorophenoxy)ethyl]azepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the bromine or chlorine substituents.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide.

Major Products Formed

    Oxidation: Formation of phenolic or quinone derivatives.

    Reduction: Formation of dehalogenated products.

    Substitution: Formation of azepane derivatives with different substituents.

Scientific Research Applications

1-[2-(4-Bromo-2-chlorophenoxy)ethyl]azepane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(4-Bromo-2-chlorophenoxy)ethyl]azepane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of bromine and chlorine atoms may enhance its binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(2-Bromo-4-chlorophenoxy)ethyl]azepane
  • 4-(4-Bromo-2-chlorophenoxy)butanoic acid

Uniqueness

1-[2-(4-Bromo-2-chlorophenoxy)ethyl]azepane is unique due to its specific substitution pattern and the presence of the azepane ring. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1-[2-(4-bromo-2-chlorophenoxy)ethyl]azepane;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrClNO.C2H2O4/c15-12-5-6-14(13(16)11-12)18-10-9-17-7-3-1-2-4-8-17;3-1(4)2(5)6/h5-6,11H,1-4,7-10H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MANURHSSIXDJPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CCOC2=C(C=C(C=C2)Br)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[2-(4-Bromo-2-chlorophenoxy)ethyl]azepane;oxalic acid
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1-[2-(4-Bromo-2-chlorophenoxy)ethyl]azepane;oxalic acid
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1-[2-(4-Bromo-2-chlorophenoxy)ethyl]azepane;oxalic acid
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1-[2-(4-Bromo-2-chlorophenoxy)ethyl]azepane;oxalic acid
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1-[2-(4-Bromo-2-chlorophenoxy)ethyl]azepane;oxalic acid
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1-[2-(4-Bromo-2-chlorophenoxy)ethyl]azepane;oxalic acid

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